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Compound of Interest

Compound Name: Oxazol-2-yl(phenyl)methanamine

Cat. No.: B8776741

Get Quote

Executive Summary
Oxazol-2-yl(phenyl)methanamine is a specialized heterocyclic scaffold characterized by a

central methine carbon linking a phenyl ring, a 1,3-oxazole ring (at the C2 position), and a

primary amine group. Structurally, it represents a bioisostere of phenylglycine, where the

carboxylic acid moiety is replaced by the oxazole heterocycle. This modification significantly

alters the physicochemical profile, enhancing metabolic stability and lipophilicity while retaining

the capacity for hydrogen bonding and

-stacking interactions.

This guide details the structural properties, synthetic pathways, and medicinal chemistry

applications of this compound, serving as a reference for drug discovery professionals

targeting kinase inhibitors, GPCR ligands, and peptide mimetics.

Part 1: Chemical Structure and Physicochemical
Properties
Structural Analysis
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The molecule consists of a chiral center (the methanamine carbon) connecting two aromatic

systems. The 1,3-oxazole ring acts as a weak base and a hydrogen bond acceptor, while the

primary amine provides a basic center and hydrogen bond donor capability.

IUPAC Name: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine

Molecular Formula:

Molecular Weight: 174.20 g/mol

SMILES:NC(c1ccccc1)c2ncco2

Electronic Properties
The oxazole ring is electron-deficient at the C2 position, making the attached methine proton

slightly acidic compared to a standard benzylamine. However, the primary amine dominates the

acid-base profile.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: Synthetic Methodologies
The synthesis of Oxazol-2-yl(phenyl)methanamine requires strategies that construct the

oxazole ring de novo or functionalize a pre-existing oxazole scaffold.

Strategy A: Van Leusen Oxazole Synthesis (De Novo)
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This is the most robust method for constructing the oxazole ring while installing the benzylic

functionality.

Precursors: Benzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia/Amine source.

Mechanism: The reaction of an aldehyde with TosMIC typically yields an oxazole. To

introduce the amine, a modified approach using an

-amino nitrile or Strecker-type intermediate is often required, or the aldehyde is first
converted to an imine.[1]

Strategy B: Functional Group Transformation (From
Ketone)
A more direct laboratory route involves the reductive amination of oxazol-2-

yl(phenyl)methanone.

Protocol:

Starting Material: Oxazol-2-yl(phenyl)methanone (synthesized via Friedel-Crafts acylation or

from benzoyl chloride + oxazole precursor).

Reagents: Ammonium acetate (

), Sodium cyanoborohydride (

), Methanol.

Conditions: Reflux for 12–24 hours.[2]

Purification: Acid-base extraction followed by column chromatography (

).

Strategy C: From Phenylglycine (Bioisosteric Synthesis)
This route highlights the compound's relationship to amino acids.

Protection: Protect the amine of phenylglycine (e.g., Boc-Phenylglycine).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids
https://www.researchgate.net/figure/Synthesis-of-oxazoles-use-of-cyclic-amino-alcohols-and-applications-Reaction_fig4_373780718
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amidation: Convert carboxylic acid to a

-keto amide or similar acyclic precursor.

Cyclodehydration: Use Robinson-Gabriel conditions (

or Burgess reagent) to close the oxazole ring.

Deprotection: Remove the Boc group with TFA to yield the final amine.

Synthetic Pathway Visualization
The following diagram illustrates the logical flow of Synthesis Strategy B and C.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Dual synthetic pathways accessing the target scaffold via amino acid cyclization or

ketone reduction.

Part 3: Medicinal Chemistry Applications[4][5]
Pharmacophore Mapping
Oxazol-2-yl(phenyl)methanamine serves as a versatile template in Fragment-Based Drug

Discovery (FBDD).
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Peptide Mimetics: The oxazole ring mimics the spatial and electronic properties of a peptide

bond (specifically the carbonyl) or a carboxylic acid, but with improved metabolic stability

against proteases.

Kinase Inhibition: The motif fits into the ATP-binding pocket of various kinases. The amine

forms salt bridges with conserved glutamate residues (e.g., Glu in the

C-helix), while the oxazole/phenyl rings engage in hydrophobic/

-stacking interactions with the gatekeeper residues.

Bioisosterism Case Study
In the development of inhibitors for IMPDH (Inosine Monophosphate Dehydrogenase), oxazole-

based amines have been utilized to replace unstable amide linkers. The 1,3-oxazole ring

provides a rigid spacer that orients the phenyl ring and the amine in a specific vector,

optimizing entropy upon binding.

Interaction Network Visualization
This diagram details how the molecule interacts within a theoretical receptor binding pocket.

🔒 FULL PROTOCOL TRUNCATED
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Figure 2: Pharmacophore interaction map showing binding modes of the scaffold in a

theoretical active site.
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Part 4: Handling and Stability Protocols
Stability Profile

Acid Sensitivity: The oxazole ring is generally stable to dilute acids but can undergo

hydrolytic ring opening (to form

-acylamino ketones) under harsh acidic conditions (e.g., 6M HCl, reflux).

Oxidation: The benzylic amine position is susceptible to oxidative deamination if exposed to

strong oxidants or metabolic enzymes (MAO).

Storage: Store as the hydrochloride salt (solid) at -20°C. The free base is an oil or low-

melting solid that should be kept under inert atmosphere (Argon/Nitrogen) to prevent

carbonate formation from atmospheric

.

Characterization Protocol (Self-Validating)
To confirm the identity of the synthesized compound, the following analytical signatures must

be observed:

1H NMR (DMSO-d6):

Diagnostic singlet for the oxazole C4/C5 protons (unless substituted) around

7.0–8.0 ppm.

Methine proton (

) appears as a singlet (or doublet if coupled) around

5.0–5.5 ppm.

Amine protons (

) broad singlet, exchangeable with

.
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LC-MS:

Observe

peak at m/z 175.2.

Fragmentation often shows loss of ammonia (

, -17 amu) or cleavage of the oxazole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. researchgate.net [researchgate.net]

3. 1,3-Oxazole synthesis [organic-chemistry.org]

To cite this document: BenchChem. [Comprehensive Technical Guide: Oxazol-2-
yl(phenyl)methanamine[1]]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10844983
https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
https://www.sciencedirect.com/science/article/abs/pii/S004040399901058X
https://pubs.acs.org/doi/10.1021/jm101584z
https://www.benchchem.com/product/b8776741?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids
https://www.researchgate.net/figure/Synthesis-of-oxazoles-use-of-cyclic-amino-alcohols-and-applications-Reaction_fig4_373780718
https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
https://www.benchchem.com/product/b8776741#oxazol-2-yl-phenyl-methanamine-chemical-structure-and-properties
https://www.benchchem.com/product/b8776741#oxazol-2-yl-phenyl-methanamine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8776741#oxazol-2-yl-phenyl-methanamine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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